3-Butoxyaniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

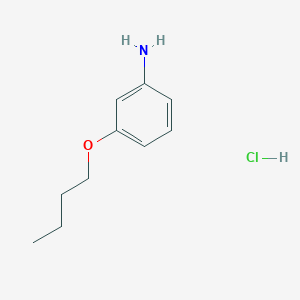

3-Butoxyaniline hydrochloride is an organic compound with the molecular formula C10H15NO·HCl. It is a derivative of aniline, where the aniline ring is substituted with a butoxy group at the third position. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxyaniline hydrochloride typically involves the reaction of 3-nitroaniline with butanol under acidic conditions to form 3-butoxynitrobenzene. This intermediate is then reduced to 3-butoxyaniline, which is subsequently treated with hydrochloric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions: 3-Butoxyaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine group.

Substitution: The butoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Quinones or other oxidized products.

Reduction: 3-Butoxyaniline.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-Butoxyaniline hydrochloride has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Butoxyaniline hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the butoxy group can be replaced by other functional groups. Additionally, its amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Aniline: The parent compound, which lacks the butoxy group.

3-Methoxyaniline: Similar structure but with a methoxy group instead of a butoxy group.

3-Ethoxyaniline: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness: 3-Butoxyaniline hydrochloride is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This substitution can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications .

Biological Activity

3-Butoxyaniline hydrochloride, a derivative of aniline, is of significant interest due to its potential biological applications. This compound, characterized by a butoxy group attached to the aniline structure, has been studied for various biological activities, including antibacterial and cytotoxic effects. This article reviews the current understanding of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound can be represented by the chemical formula C10H15ClN with a molecular weight of approximately 185.69 g/mol. The presence of the butoxy group enhances its lipophilicity, which is critical for its interaction with biological membranes.

Antibacterial Activity

Research has demonstrated that compounds similar to 3-butoxyaniline exhibit significant antibacterial properties. For instance, studies on N-alkoxyphenyl derivatives have shown that specific structural modifications can enhance antibacterial activity against various strains of bacteria:

- Activity Comparison : The antibacterial efficacy of 3-butoxyaniline and its derivatives was evaluated against standard antibiotics. The results indicated that certain derivatives had up to four times higher activity than ampicillin, particularly those with ortho-substituted aniline rings .

- Mechanism of Action : The proposed mechanism involves disruption of bacterial energy metabolism, potentially affecting ATPase activity or inhibiting amino acid biosynthesis .

Cytotoxicity

The cytotoxic effects of this compound have been assessed through in vitro assays:

- LD50 Values : In cytotoxicity assays, compounds within this class demonstrated varying degrees of toxicity. For example, one derivative showed an LD50 value of 27.5 µM against THP-1 cells, indicating moderate toxicity .

- Cellular Impact : Treatment with higher concentrations (up to 30 µM) generally did not result in significant cell death, suggesting a threshold effect where lower concentrations may be therapeutically beneficial without causing harm .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features:

Case Studies

Several studies have explored the biological implications of compounds related to 3-butoxyaniline:

- Study on Antimicrobial Potency : A study evaluated various aniline derivatives for their antimicrobial properties, revealing that structural variations significantly influenced their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of related compounds on cancer cell lines, establishing a correlation between alkoxy chain length and cellular viability outcomes .

Properties

IUPAC Name |

3-butoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-3-7-12-10-6-4-5-9(11)8-10;/h4-6,8H,2-3,7,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQFMILTYTWOSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.